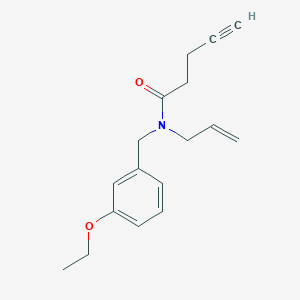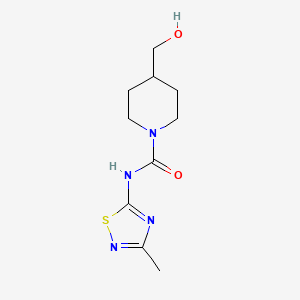![molecular formula C19H22N2O3 B5901742 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide, also known as HM-3, is a chemical compound with the molecular formula C20H24N2O3. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide exerts its therapeutic effects by inhibiting the activity of the enzyme human 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is involved in the synthesis of cholesterol, which is a key component of cell membranes and is required for the growth and proliferation of cancer cells. By inhibiting HMG-CoA reductase, 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide reduces the levels of cholesterol in cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of cholesterol and triglycerides in the blood, which can help to prevent the development of cardiovascular disease. 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has also been shown to reduce the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. However, one limitation of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide is that it has low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the study of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of HMG-CoA reductase. Another area of research is the investigation of the potential therapeutic applications of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide in various diseases, including cancer and viral infections. Additionally, the development of new drug delivery systems for 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide could help to improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-aminobenzoyl chloride with 4-pentanoylaniline in the presence of triethylamine. The resulting product is then reacted with 3-hydroxy-2-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide.
Scientific Research Applications
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the replication of human cytomegalovirus (HCMV), a common virus that can cause severe disease in immunocompromised individuals. 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-8-18(23)20-14-9-11-15(12-10-14)21-19(24)16-6-5-7-17(22)13(16)2/h5-7,9-12,22H,3-4,8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDMPJODKUXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(2-furyl)phenyl]-4-piperidinyl}-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5901668.png)
![3-{[(5-methyl-2-thienyl)methyl][3-(methylthio)propyl]amino}propan-1-ol](/img/structure/B5901674.png)
![N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5901682.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5901687.png)


![1-(1-isobutyl-1H-imidazol-5-yl)-N-{[2-(propylthio)pyrimidin-5-yl]methyl}methanamine](/img/structure/B5901721.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5901728.png)
![N-ethyl-2,8-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B5901735.png)
![3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5901736.png)
![N-ethyl-3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5901748.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-3-methylpiperazin-2-one](/img/structure/B5901763.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)